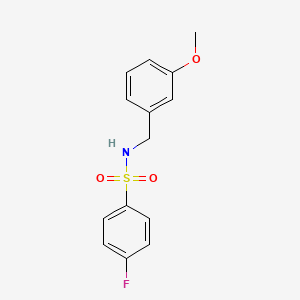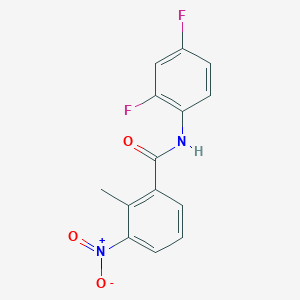![molecular formula C16H13FN2O2S B5812509 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. ACY-1215 has been shown to selectively inhibit HDAC6, a class IIb HDAC that is involved in the regulation of protein degradation, cell migration, and immune response.
作用机制
The selective inhibition of HDAC6 by N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide leads to the accumulation of acetylated alpha-tubulin, a cytoskeletal protein that is involved in cell migration and intracellular transport. The accumulation of acetylated alpha-tubulin leads to the disruption of the microtubule network and the inhibition of cell migration and invasion (Hideshima et al., 2016). In addition, HDAC6 inhibition by this compound leads to the activation of the heat shock response pathway, which is involved in protein quality control and stress response (Kovacs et al., 2014).
Biochemical and Physiological Effects
In addition to its effects on cell migration and stress response, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, possibly through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes (Hideshima et al., 2016). This compound has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of neuroinflammation, possibly through the inhibition of NF-kappaB signaling (Bali et al., 2016; Zhang et al., 2018).
实验室实验的优点和局限性
One advantage of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide is its selectivity for HDAC6, which allows for more specific targeting of the HDAC pathway compared to non-selective HDAC inhibitors. Another advantage is its oral bioavailability, which allows for convenient administration in animal models and clinical trials. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings (Kovacs et al., 2014).
未来方向
There are several potential future directions for the research and development of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide. One direction is the exploration of its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the investigation of its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of more potent and selective HDAC6 inhibitors based on the structure of this compound may lead to improved therapeutic efficacy and reduced side effects (Kovacs et al., 2014).
In conclusion, this compound is a promising small molecule inhibitor of HDAC6 with potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. Its selective inhibition of HDAC6 leads to a variety of biochemical and physiological effects, including the inhibition of cell migration, induction of apoptosis, and reduction of inflammation. While there are some limitations to its use, there are also several potential future directions for its research and development.
合成方法
The synthesis of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide involves the reaction of 4-acetylaniline with carbon disulfide, followed by the reaction with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified by chromatography and recrystallization. The synthesis method has been described in detail in a patent application by Acetylon Pharmaceuticals, the company that developed this compound (US20120071443A1).
科学研究应用
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in multiple myeloma and lymphoma cell lines (Hideshima et al., 2016). This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis (Bali et al., 2016; Zhang et al., 2018). In addition, this compound has been studied for its potential to enhance the efficacy of immune checkpoint inhibitors in cancer immunotherapy (Wang et al., 2018).
属性
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10(20)11-6-8-12(9-7-11)18-16(22)19-15(21)13-4-2-3-5-14(13)17/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCLYAYPZAXMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)
![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)

![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)

![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)



![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)